molecular formula C13H19BBrNO3 B13488079 3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13488079
M. Wt: 328.01 g/mol
InChI Key: JLGKTWZHSCXLMZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of 3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-bromo-2-methoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene .

Chemical Reactions Analysis

3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the boronic ester and the aryl or vinyl halide .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C13H19BBrNO3

Molecular Weight

328.01 g/mol

IUPAC Name

3-bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H19BBrNO3/c1-8-9(7-16-11(17-6)10(8)15)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3

InChI Key

JLGKTWZHSCXLMZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)Br)OC

Origin of Product

United States

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